(1-isoxazol-3-ylethyl)methyl[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine
Overview
Description
Isoxazole derivatives are compounds that contain an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . They serve as an important source of valuable drugs that are designed to treat infections and diseases of different etiologies .
Synthesis Analysis
Isoxazole derivatives can be synthesized through various methods. For instance, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .Molecular Structure Analysis
The molecular structure of isoxazole derivatives can vary greatly depending on the specific compound. The core structure is the isoxazole ring, but various functional groups can be attached to this ring .Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, the carbon-aluminum bond in some isoxazole derivatives can react further with several electrophiles, providing access to 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary greatly depending on the specific compound. Some general properties include low toxicity and good bioactivity at low doses .Mechanism of Action
Safety and Hazards
Future Directions
Isoxazole derivatives have a wide range of potential applications, particularly in the field of medicine. They have shown promise as potential drugs for treating various diseases and conditions. Future research will likely continue to explore the synthesis, properties, and applications of these compounds .
Properties
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[methyl-[1-(1,2-oxazol-3-yl)ethyl]amino]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-6-7-17-15(11-13)5-4-9-21(17)18(22)12-20(3)14(2)16-8-10-23-19-16/h6-8,10-11,14H,4-5,9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQQJQFGLOJZEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CN(C)C(C)C3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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